2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol
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Overview
Description
2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol is a complex organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a carbazole ring system, which is a tricyclic structure, and an aminoethanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with an appropriate aminoethanol derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphine selenide as a catalyst, which facilitates the intermolecular direct C–H amination of homoallylic alcohol derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{(1Z)-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4,6-dimethoxy-pyrimidin-2-amine: A Schiff base derivative with similar structural features.
2-amino-2-methyl-1-propanol: Another amino alcohol with different functional groups and applications.
Uniqueness
The uniqueness of 2-{[(1Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its carbazole ring system and aminoethanol group make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-[(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]ethanol |
InChI |
InChI=1S/C14H15ClN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(14(10)17-12)16-6-7-18/h4-5,8,17-18H,1-3,6-7H2 |
InChI Key |
KMMKFMIWVAXWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NCCO)C1)NC3=C2C=C(C=C3)Cl |
solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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